

# Chirality and optical rotation of (S)-(+)-4-Methyl-2-pentanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(+)-4-Methyl-2-pentanol

Cat. No.: B088433

[Get Quote](#)

An In-depth Technical Guide to the Chirality and Optical Rotation of **(S)-(+)-4-Methyl-2-pentanol**

## Introduction: Chirality and Optical Activity

Chirality is a fundamental concept in stereochemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of hands. These mirror-image isomers are known as enantiomers. While enantiomers share identical physical properties such as boiling point, melting point, and density, they differ in their interaction with plane-polarized light. [1] A chiral compound will rotate the plane of this light, a phenomenon known as optical activity. [2][3] Compounds that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counter-clockwise are levorotatory (-).[3][4]

**(S)-(+)-4-Methyl-2-pentanol** is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis.[5] Its specific stereochemistry and resulting optical properties are critical for its application in the development of pharmaceuticals and other fine chemicals. This guide provides a detailed overview of the stereochemistry, optical rotation, and relevant experimental protocols for **(S)-(+)-4-Methyl-2-pentanol**.

## Structure and Stereochemistry

4-Methyl-2-pentanol possesses a single stereocenter at the second carbon atom (C2), the carbon bearing the hydroxyl (-OH) group.[5] This chiral center gives rise to two enantiomers: (R)-(-)-4-Methyl-2-pentanol and **(S)-(+)-4-Methyl-2-pentanol**.[5]

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For 4-methyl-2-pentanol, the four groups attached to the chiral C2 are prioritized as follows:

- -OH (highest atomic number)
- -CH<sub>2</sub>CH(CH<sub>3</sub>)<sub>2</sub> (isobutyl group)
- -CH<sub>3</sub> (methyl group)
- -H (lowest atomic number)

To determine the configuration, the molecule is oriented so the lowest-priority group (-H) points away from the viewer.<sup>[5]</sup> For the (S) enantiomer, tracing the path from priority 1 to 2 to 3 follows a counter-clockwise direction.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-4-Methyl-2-pentanol.

## Physical and Chiroptical Properties

The enantiomers of 4-Methyl-2-pentanol are physically identical except for the direction in which they rotate plane-polarized light. The magnitude of this rotation is quantified by the specific rotation,  $[\alpha]$ . It is a characteristic physical property of a chiral compound.<sup>[2]</sup>

| Property                              | (S)-(+)-4-Methyl-2-pentanol                           | (R)-(-)-4-Methyl-2-pentanol                           |
|---------------------------------------|-------------------------------------------------------|-------------------------------------------------------|
| CAS Number                            | 24436-17-9                                            | 16404-54-9 <sup>[5]</sup>                             |
| Molecular Formula                     | C <sub>6</sub> H <sub>14</sub> O <sup>[5][6][7]</sup> | C <sub>6</sub> H <sub>14</sub> O <sup>[5][6][7]</sup> |
| Molecular Weight                      | 102.17 g/mol <sup>[5][8]</sup>                        | 102.17 g/mol <sup>[5][8]</sup>                        |
| Boiling Point                         | 130-133 °C <sup>[5][8]</sup>                          | 130-132 °C <sup>[5]</sup>                             |
| Density (25 °C)                       | ~0.802 g/mL <sup>[5][9]</sup>                         | 0.802 g/mL <sup>[5]</sup>                             |
| Refractive Index (n <sub>20/D</sub> ) | ~1.411 <sup>[5]</sup>                                 | 1.411 <sup>[5]</sup>                                  |
| Specific Rotation $[\alpha]$          | +21° (Neat, predicted)                                | -21° (Neat) <sup>[5]</sup>                            |

Note: The specific rotation for the (S)-enantiomer is inferred to be equal in magnitude and opposite in sign to the reported value for the (R)-enantiomer, as is characteristic of enantiomeric pairs.[2]

## Experimental Protocols

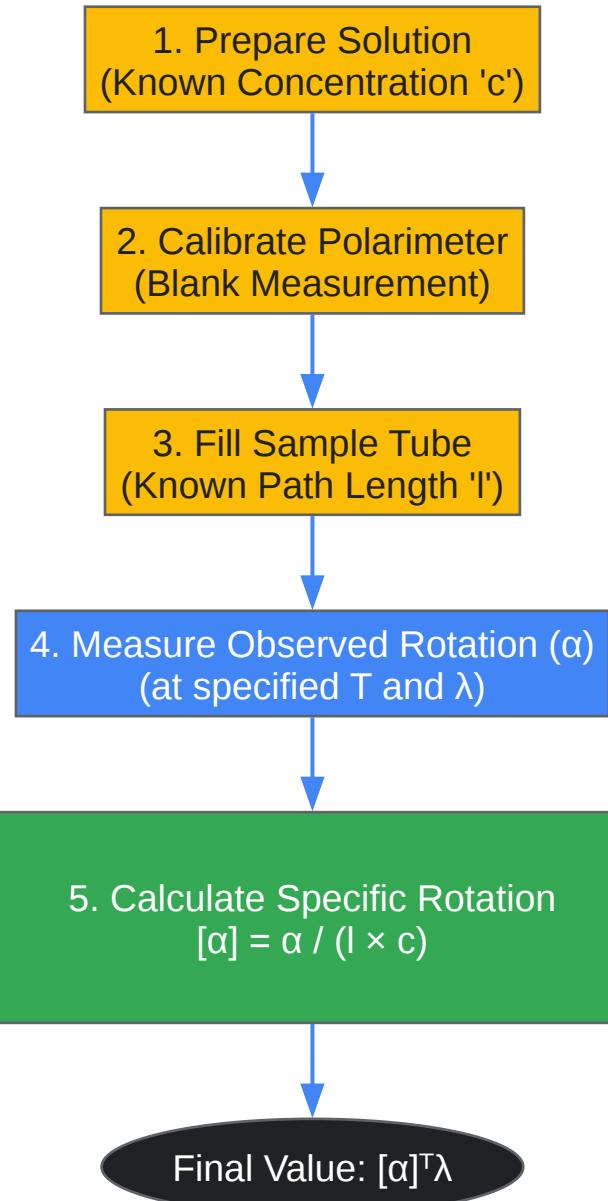
### Measurement of Specific Rotation

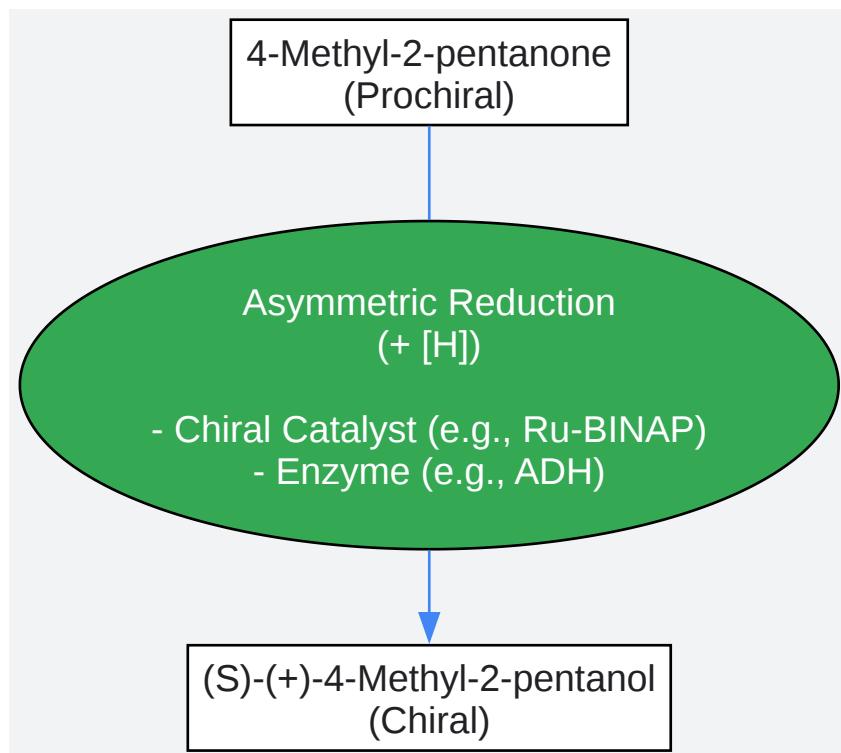
The specific rotation ( $[\alpha]$ ) is calculated from the observed rotation ( $\alpha$ ) using a polarimeter.[3]

The standard equation is:

$$[\alpha]^T\lambda = \alpha / (l \times c)$$

Where:


- $\alpha$  is the observed rotation in degrees.[1]
- $l$  is the path length of the sample tube in decimeters (dm).[4]
- $c$  is the concentration of the sample in g/mL.[1][4]
- $\lambda$  is the wavelength of the light (typically the sodium D-line, 589 nm).[2][3]
- $T$  is the temperature in degrees Celsius.[2]


Methodology:

- Sample Preparation: Prepare a solution of **(S)-(+) -4-Methyl-2-pentanol** of known concentration ( $c$ ) in a suitable achiral solvent or use the neat liquid.
- Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent or an empty cell for a neat sample).
- Measurement: Fill the polarimeter sample tube (of known length,  $l$ ) with the sample solution, ensuring no air bubbles are present.
- Data Acquisition: Measure the observed rotation ( $\alpha$ ) at a specified temperature and wavelength (e.g., 25 °C and 589 nm).

- Calculation: Use the formula above to calculate the specific rotation.

## Workflow for Measuring Specific Rotation





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. youtube.com [youtube.com]
- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (R)-(-)-4-Methyl-2-Pentanol|CAS 16404-54-9|99% [benchchem.com]
- 6. 4-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]
- 7. 4-Methyl-2-Pentanol | C6H14O | CID 7910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methyl-2-pentanol for synthesis 108-11-2 [sigmaaldrich.com]

- 9. 4-methyl-2-pentanol, 108-11-2 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Chirality and optical rotation of (S)-(+)-4-Methyl-2-pentanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088433#chirality-and-optical-rotation-of-s-4-methyl-2-pentanol]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)